molecular formula C7H12ClN3 B11734173 4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine

4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11734173
M. Wt: 173.64 g/mol
InChI Key: FOBHHCRMTKOVGP-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine (CAS 1006470-63-8) is an organic compound with the molecular formula C7H12ClN3 and a molecular weight of 173.64 g/mol . This pyrazole derivative is characterized by its amine and chloro functional groups on the heteroaromatic ring system, making it a valuable building block in medicinal chemistry and drug discovery research. Pyrazole cores are known for their broad spectrum of biological activities and are frequently employed as key scaffolds in the development of pharmacologically active molecules . Research into analogous pyrazole and pyrazoline compounds has demonstrated their potential in various therapeutic areas. For instance, pyrazoline derivatives have been synthesized and screened for significant analgesic and anti-inflammatory activities . Furthermore, pyrazole amide derivatives have been investigated for their antibacterial effects, particularly against resistant strains such as New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria . Recent scientific literature also highlights the role of pyrazole-based compounds in the development of potent and selective inhibitors for metalloproteinases like meprin α and β, which are emerging targets in diseases including cancer, Alzheimer's, and fibrotic disorders . The structure of this compound, featuring its propyl substitution, offers a strategic point for further chemical diversification via functionalization of the amine group or metal-catalyzed cross-coupling reactions at the chloro position. This makes it a versatile intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

4-chloro-5-methyl-1-propylpyrazol-3-amine

InChI

InChI=1S/C7H12ClN3/c1-3-4-11-5(2)6(8)7(9)10-11/h3-4H2,1-2H3,(H2,9,10)

InChI Key

FOBHHCRMTKOVGP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=N1)N)Cl)C

Origin of Product

United States

Preparation Methods

Propyl Hydrazine and β-Keto Ester/Nitrile Condensation

The pyrazole core is constructed via cyclocondensation of 1-propylhydrazine with β-keto esters or nitriles. For example, ethyl 3-oxopentanoate reacts with 1-propylhydrazine under acidic conditions to yield 5-methyl-1-propyl-1H-pyrazol-3-carboxylic acid ethyl ester. Subsequent hydrolysis and Curtius rearrangement introduce the amine group at position 3.

Table 1: Cyclocondensation Reaction Parameters

Starting MaterialReagents/ConditionsIntermediateYieldReference
Ethyl 3-oxopentanoate1-Propylhydrazine, HCl, EtOH, reflux5-Methyl-1-propyl-1H-pyrazole-3-carboxylate68%
3-Oxopentanenitrile1-Propylhydrazine, AcOH, 80°C, 6 hr5-Methyl-1-propyl-1H-pyrazol-3-amine52%

Direct Chlorination of Preformed Pyrazole Intermediates

Vilsmeier-Haack Chlorination

5-Methyl-1-propyl-1H-pyrazol-3-amine undergoes electrophilic chlorination using thionyl chloride (SOCl₂) and DMF in dichloromethane. The Vilsmeier reagent directs chlorination to position 4, achieving 50–62% yields.

Reaction Mechanism :

  • DMF reacts with SOCl₂ to generate the chloroiminium ion.

  • Electrophilic attack occurs para to the amine group (position 4).

  • Workup with Na₂CO₃ neutralizes excess acid.

Table 2: Chlorination Optimization

SubstrateReagentsTemperature/TimeYieldPurityReference
5-Methyl-1-propyl-1H-pyrazol-3-amineSOCl₂ (2.5 eq), DMF, DCMReflux, 8 hr50%>95%
5-Methyl-1H-pyrazol-3-aminePCl₅, POCl₃, 110°C12 hr45%90%

Diazotization and Sandmeyer-Type Substitution

Amination via Nitro Group Reduction

4-Chloro-5-methyl-1-propyl-1H-pyrazole is nitrated at position 3 using HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C) to yield the target amine.

Key Challenges :

  • Nitration regioselectivity depends on substituent electronic effects.

  • Over-reduction risks require careful pressure control (1–3 atm H₂).

Table 3: Nitration-Reduction Sequence

StepReagents/ConditionsIntermediateYieldReference
NitrationHNO₃ (fuming), H₂SO₄, 0°C, 2 hr4-Chloro-3-nitro-5-methyl-1-propyl-1H-pyrazole60%
ReductionH₂ (1 atm), 10% Pd/C, EtOH, 25°C4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine85%

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

4-Chloro-5-methyl-1-propyl-1H-pyrazole reacts with ammonia or amines using Pd(OAc)₂/XPhos to install the amine group. This method avoids harsh nitration conditions but requires inert atmospheres.

Table 4: Coupling Reaction Performance

SubstrateCatalyst SystemBase/SolventYieldReference
4-Chloro-5-methyl-1-propyl-1H-pyrazolePd₂(dba)₃, XPhosKOtBu, t-BuOH34%
4-Bromo-5-methyl-1-propyl-1H-pyrazoleCuI, Cs₂CO₃, DMF110°C, 5 hr22%

Comparative Analysis of Synthetic Routes

Table 5: Method Efficiency and Limitations

MethodAdvantagesDisadvantagesScalabilityReference
Vilsmeier-Haack chlorinationHigh regioselectivity, minimal byproductsRequires SOCl₂ handlingIndustrial
Nitration-ReductionAmenable to large batchesMulti-step, nitro intermediate toxicityPilot-scale
Buchwald-HartwigMild conditions, functional group toleranceLow yield, expensive catalystsLab-scale

Industrial-Scale Considerations

  • Chlorination Optimization : Continuous flow reactors improve SOCl₂ safety and mixing efficiency.

  • Waste Management : Recycling DMF and SOCl₂ reduces environmental impact.

  • Purity Control : Crystallization from ethanol/water mixtures achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine is not fully understood but is believed to involve interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine with structurally related pyrazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound Cl (4), CH₃ (5), C₃H₇ (1) C₇H₁₂ClN₃ 173.64 (estimated) Propyl chain enhances lipophilicity
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine Cl (4-Ph), CH₃ (1) C₁₀H₁₀ClN₃ 207.66 Aromatic Cl vs. aliphatic Cl; phenyl vs. propyl
4-Chloro-3-isopropyl-1-methyl-1H-pyrazol-5-amine Cl (4), CH(CH₃)₂ (3), CH₃ (1) C₇H₁₂ClN₃ 173.64 Isopropyl at position 3 vs. methyl at 5
2-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine Cl (2), CH₃ (5), cyclopropyl (3) C₁₁H₁₃ClN₆ 264.71 Pyrimidine-pyrazole hybrid vs. simple pyrazole
5-Amino-3-methyl-1-phenyl-1H-pyrazole NH₂ (5), CH₃ (3), Ph (1) C₁₀H₁₁N₃ 173.21 No chloro group; phenyl vs. propyl

Key Observations :

  • Substituent Position: The placement of chloro groups (e.g., on the pyrazole ring vs. an aromatic phenyl ring) significantly alters electronic properties.
Physicochemical Properties
  • Solubility: The propyl chain in this compound likely reduces water solubility compared to smaller substituents (e.g., methyl in 5-amino-3-methyl-1-phenylpyrazole) .
  • Melting Points: Chloro-substituted pyrazoles generally exhibit higher melting points due to increased molecular symmetry and intermolecular interactions. For instance, 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine () has a reported melting point of ~133–135°C, while non-chlorinated analogs like 5-amino-3-methyl-1-phenylpyrazole may melt at lower temperatures .

Biological Activity

4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound with significant biological activity. Its structure, characterized by a pyrazole ring, features a chlorine atom at the 4-position, a methyl group at the 5-position, and a propyl amine group at the 3-position. This unique configuration contributes to its diverse pharmacological properties.

The molecular formula of this compound is C₆H₈ClN₃, with a molecular weight of approximately 131.56 g/mol. The compound's structure allows it to participate in various chemical reactions, including cyclization to form more complex heterocycles.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors, influencing cellular signaling pathways. It has been shown to modulate enzyme activity and affect cellular processes through covalent bonding with target proteins, enhancing its therapeutic potential.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerExhibits activity against various cancer cell lines, including HeLa cells .
Anti-inflammatoryPotentially inhibits inflammatory pathways through enzyme modulation .
AntioxidantDemonstrates antioxidant properties in various assays .
AntimicrobialShows antibacterial and antifungal activities .

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit promising anticancer properties. For instance, studies have reported IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, suggesting that modifications in the pyrazole structure can enhance efficacy against specific tumors .

Anti-inflammatory Effects

In vitro assays have demonstrated that this compound can inhibit arachidonic acid metabolism by targeting enzymes such as 5-lipoxygenase (5-LO) and prostaglandin synthetase (PGS). This dual inhibition has been linked to reduced inflammation in animal models .

Antioxidant Properties

The antioxidant activity of this compound has been assessed through several assays (e.g., ABTS, FRAP). These studies indicate that the compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Q & A

Basic: What are the established synthesis routes for 4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving pyrazole precursors. A common approach involves:

  • Condensation reactions : Reacting substituted hydrazines with β-keto esters or nitriles under acidic or basic conditions to form the pyrazole core .
  • Substitution reactions : Introducing the propyl and chloro groups via nucleophilic substitution or alkylation. For example, propyl halides may be used in the presence of bases like NaH or K₂CO₃ to attach the propyl group .
  • Optimization : Yields (typically 60-75%) depend on solvent polarity (e.g., DMF vs. ethanol), temperature (room temp. vs. reflux), and catalyst selection (e.g., CuBr for coupling reactions) .

Basic: What spectroscopic techniques are used to characterize this compound, and how are key functional groups identified?

Methodological Answer:

  • ¹H/¹³C NMR : The pyrazole NH₂ group appears as a broad singlet near δ 5.5–6.0 ppm, while the propyl chain shows triplet/multiplet signals at δ 0.8–1.6 ppm. Chlorine substitution deshields adjacent carbons, detectable in ¹³C NMR .
  • IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and C-Cl stretches (650–750 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 215 [M+H]⁺) and fragmentation patterns validate the structure .

Advanced: How can conflicting spectral data for this compound be resolved across studies?

Methodological Answer:
Discrepancies in NMR or IR data often arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ can shift NH₂ proton signals. Re-run spectra in standardized solvents .
  • Tautomerism : Pyrazole rings may exhibit keto-enol tautomerism, altering spectral profiles. Use variable-temperature NMR to identify dominant forms .
  • Impurity interference : Compare with high-purity samples (≥97%) and employ HPLC-MS to detect byproducts .

Advanced: What strategies optimize the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing chloro with fluoro) to enhance binding to target enzymes like kinases .
  • Docking studies : Use computational tools (e.g., AutoDock) to predict interactions with active sites, guiding synthetic modifications .
  • Assay design : Test against purified enzymes (e.g., COX-2 or CYP450 isoforms) in buffer systems mimicking physiological pH and ionic strength .

Basic: What are the documented biological activities of this compound, and how are they validated?

Methodological Answer:

  • Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Validation : Cross-check results with positive controls (e.g., doxorubicin for cytotoxicity) and replicate in triplicate .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

  • Crystal growth : Use slow evaporation of saturated solutions in solvents like ethyl acetate/hexane .
  • Data collection : Employ synchrotron radiation for high-resolution (<1.0 Å) data, refining with SHELXL .
  • Analysis : Confirm bond angles (e.g., N-N-C in pyrazole ring ≈ 108°) and dihedral angles to validate substituent orientations .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (typically >150°C) .
  • Light sensitivity : Store in amber vials; monitor UV-vis spectra before/after light exposure .
  • Hydrolytic stability : Incubate in buffers (pH 2–12) at 37°C for 48 hours, analyzing degradation via HPLC .

Advanced: How can researchers design derivatives to improve pharmacokinetic properties?

Methodological Answer:

  • LogP optimization : Introduce hydrophilic groups (e.g., -OH or -SO₃H) to reduce LogP values predicted via ChemDraw .
  • Metabolic stability : Test derivatives in liver microsome assays to identify metabolites (e.g., CYP3A4-mediated oxidation) .
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption, prioritizing derivatives with Papp >1×10⁻⁶ cm/s .

Basic: What analytical methods quantify this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • HPLC-UV : Use C18 columns with acetonitrile/water mobile phases, detecting at λ=254 nm .
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 215→180 for quantification) with deuterated internal standards .
  • Sample prep : Solid-phase extraction (SPE) with C18 cartridges to remove proteins and lipids from plasma .

Advanced: How do solvent polarity and temperature affect regioselectivity in its synthesis?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO) : Favor nucleophilic substitution at the pyrazole C-4 position due to stabilized transition states .
  • Temperature control : Lower temps (0–5°C) reduce side reactions (e.g., over-alkylation), while reflux accelerates reaction rates .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via TLC to isolate intermediates before equilibration .

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